Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI) Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)
Brand Name: Vulcanchem
CAS No.: 13387-16-1
VCID: VC0082782
InChI: InChI=1S/C8H4N2O2S2/c11-7-9-3-1-4-6(2-5(3)13-7)14-8(12)10-4/h1-2H,(H,9,11)(H,10,12)
SMILES: C1=C2C(=CC3=C1NC(=O)S3)SC(=O)N2
Molecular Formula: C8H4N2O2S2
Molecular Weight: 224.3 g/mol

Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)

CAS No.: 13387-16-1

Main Products

VCID: VC0082782

Molecular Formula: C8H4N2O2S2

Molecular Weight: 224.3 g/mol

Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI) - 13387-16-1

CAS No. 13387-16-1
Product Name Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)
Molecular Formula C8H4N2O2S2
Molecular Weight 224.3 g/mol
IUPAC Name 3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione
Standard InChI InChI=1S/C8H4N2O2S2/c11-7-9-3-1-4-6(2-5(3)13-7)14-8(12)10-4/h1-2H,(H,9,11)(H,10,12)
Standard InChIKey GHISFCSZOFBTGN-UHFFFAOYSA-N
SMILES C1=C2C(=CC3=C1NC(=O)S3)SC(=O)N2
Canonical SMILES C1=C2C(=CC3=C1NC(=O)S3)SC(=O)N2
Synonyms Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)
PubChem Compound 21815015
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator